molecular formula C23H21ClN4O3 B11592238 N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-ethoxybenzamide

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-ethoxybenzamide

Cat. No.: B11592238
M. Wt: 436.9 g/mol
InChI Key: FKZKXDHTPKLBJO-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by its unique structure, which includes a benzotriazole core substituted with various functional groups such as chloro, methoxy, methyl, and ethoxy groups. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.

    Substitution Reactions: The benzotriazole core is then subjected to various substitution reactions to introduce the chloro, methoxy, and methyl groups. These reactions often involve the use of reagents such as chlorinating agents, methoxylating agents, and methylating agents under controlled conditions.

    Amidation: The final step involves the amidation of the substituted benzotriazole with 4-ethoxybenzoic acid to form the desired compound. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of new amide or thioether derivatives.

Scientific Research Applications

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It may be explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as UV stabilizers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:

    Enzyme Inhibition: It may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

    Protein-Ligand Interactions: The compound may interact with proteins, altering their conformation and function.

    Signal Transduction Pathways: It may modulate signal transduction pathways by affecting the activity of key signaling molecules.

Comparison with Similar Compounds

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethoxybenzamide can be compared with other benzotriazole derivatives, such as:

    N-(3-chloro-4-methoxyphenyl)-benzotriazole: Similar structure but lacks the ethoxybenzamide group.

    N-(4-ethoxyphenyl)-benzotriazole: Similar structure but lacks the chloro and methoxy groups.

    N-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazole: Similar structure but lacks the ethoxybenzamide group.

The uniqueness of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethoxybenzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21ClN4O3

Molecular Weight

436.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-4-ethoxybenzamide

InChI

InChI=1S/C23H21ClN4O3/c1-4-31-17-8-5-15(6-9-17)23(29)25-19-13-21-20(11-14(19)2)26-28(27-21)16-7-10-22(30-3)18(24)12-16/h5-13H,4H2,1-3H3,(H,25,29)

InChI Key

FKZKXDHTPKLBJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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